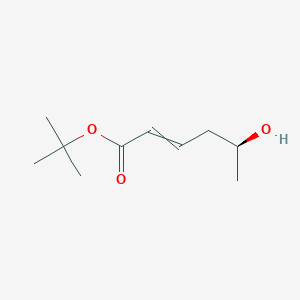
tert-butyl (5S)-5-hydroxyhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5S)-5-hydroxyhex-2-enoate: is an organic compound that features a tert-butyl ester group and a hydroxyhexenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5S)-5-hydroxyhex-2-enoate typically involves the esterification of the corresponding hydroxyhexenoic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5S)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond in the hexenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, hydrogen gas
Substitution: TsCl, nucleophiles
Major Products:
Oxidation: Corresponding ketone or aldehyde
Reduction: Saturated ester
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
tert-Butyl (5S)-5-hydroxyhex-2-enoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various enzymes.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxy group can form hydrogen bonds with enzymes and other proteins, influencing their activity.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and alcohol oxidation, affecting cellular processes and enzyme activities.
Comparison with Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Used as an intermediate in the synthesis of rosuvastatin, a lipid-lowering drug.
tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: Studied for its potential as a drug candidate due to its enzyme inhibitory properties.
Uniqueness: tert-Butyl (5S)-5-hydroxyhex-2-enoate is unique due to its specific structural features, including the presence of both a hydroxy group and a double bond in the hexenoate moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
206272-55-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl (5S)-5-hydroxyhex-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7-8,11H,6H2,1-4H3/t8-/m0/s1 |
InChI Key |
KSGLIGJJMLXKID-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC=CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(CC=CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


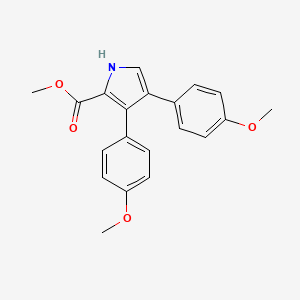
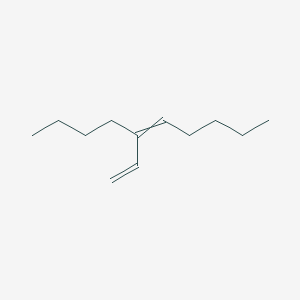
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
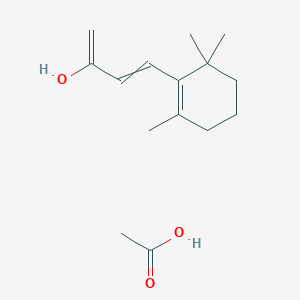

![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
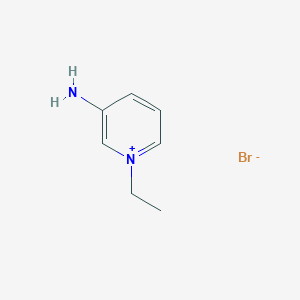
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
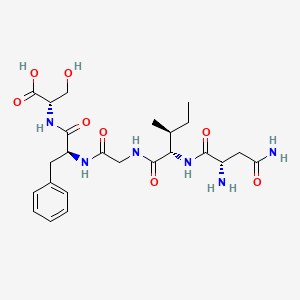

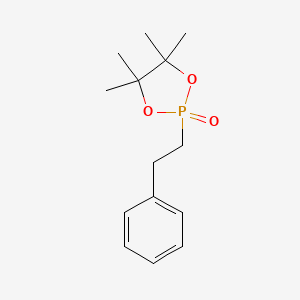

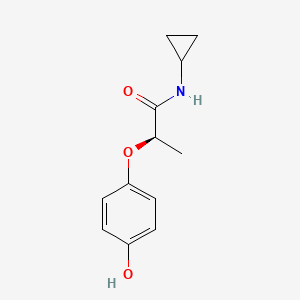
![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
